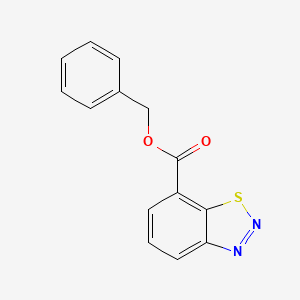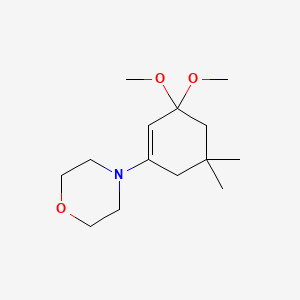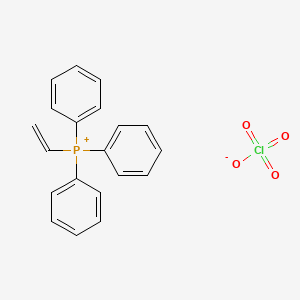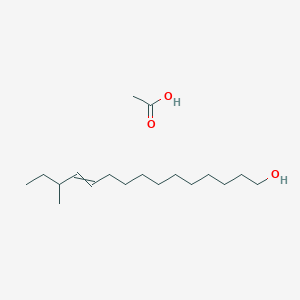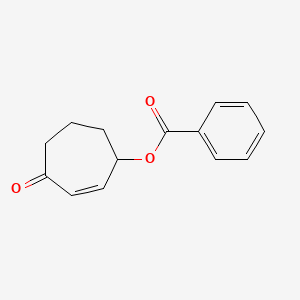
4-Oxocyclohept-2-en-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocyclohept-2-en-1-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by a seven-membered ring with a ketone group and a benzoate ester
Vorbereitungsmethoden
The synthesis of 4-Oxocyclohept-2-en-1-yl benzoate typically involves the esterification of 4-oxocyclohept-2-en-1-ol with benzoic acid or its derivatives. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-Oxocyclohept-2-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxocyclohept-2-en-1-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 4-Oxocyclohept-2-en-1-yl benzoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Oxocyclohept-2-en-1-yl benzoate can be compared with similar compounds such as:
Cycloheptanone: A seven-membered ring ketone, but without the benzoate ester group.
Benzoic Acid Esters: Compounds like methyl benzoate or ethyl benzoate, which have simpler ester structures.
Cycloheptene Derivatives: Compounds with similar ring structures but different functional groups.
Eigenschaften
CAS-Nummer |
121921-53-7 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(4-oxocyclohept-2-en-1-yl) benzoate |
InChI |
InChI=1S/C14H14O3/c15-12-7-4-8-13(10-9-12)17-14(16)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2 |
InChI-Schlüssel |
VNBLIOHWGFNDFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=CC(=O)C1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
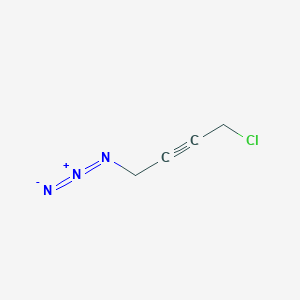
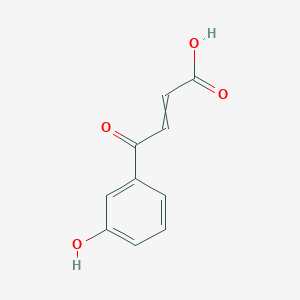
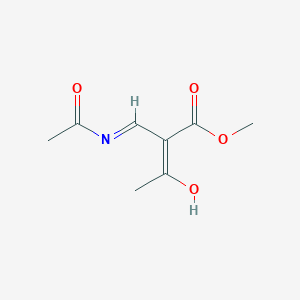
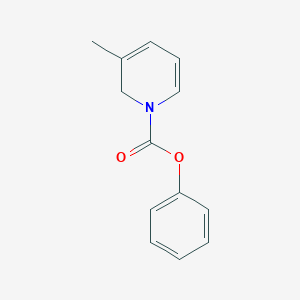
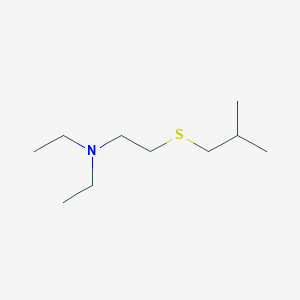
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
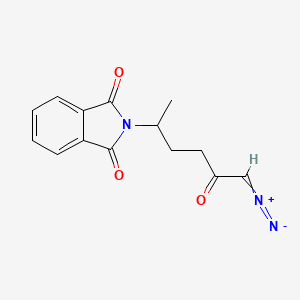
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
